Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Description
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride (C₁₀H₁₁ClFNO₂, molecular weight 245.68 g/mol) is a fluorinated tetrahydroisoquinoline derivative. It features a methyl ester group at position 5, a fluorine atom at position 7, and a hydrochloride salt formation at the nitrogen atom of the tetrahydroisoquinoline core. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents due to the structural similarity of tetrahydroisoquinolines to bioactive alkaloids .
Properties
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10;/h4-5,13H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSTJKFBQTFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCNC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride are compared below with analogous tetrahydroisoquinoline derivatives.
Structural Comparison
Physicochemical Properties
Lipophilicity :
- Acidity/Basicity: The pKa of the target compound’s amine group (≈8–9) is influenced by the electron-withdrawing fluorine, slightly lowering basicity compared to non-fluorinated analogs . The nitro group in ’s compound (pKa ≈7.97) introduces additional acidity .
Thermal Stability :
Pharmacological Relevance
- Target Compound : Fluorine at position 7 may improve blood-brain barrier penetration, making it a candidate for CNS drug development .
- 5-CF₃ Analog () : The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, as seen in protease inhibitors .
- 5-Nitro Derivative () : Nitro groups are often prodrug motifs but may pose toxicity risks, limiting therapeutic utility .
Research and Industrial Relevance
- Suppliers : The target compound and its analogs are supplied by multiple vendors (e.g., Enamine Ltd, CymitQuimica, and Chinese suppliers like Springchem), indicating their demand in medicinal chemistry .
- Applications : These compounds are intermediates in synthesizing kinase inhibitors, opioid analogs, and neuroprotective agents .
Biological Activity
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is characterized by a tetrahydroisoquinoline core with a fluorine atom at the 7-position and a carboxylate group at the 5-position. The molecular formula is with a molecular weight of approximately 245.68 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClFNO₂ |
| Molecular Weight | 245.68 g/mol |
| CAS Number | 1187830-67-6 |
| Purity | ≥95% |
| Physical Form | Powder |
Research indicates that THIQ derivatives like methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to receptors involved in neuropharmacology.
- Dopamine Receptor Interactions : Studies have shown that THIQ compounds exhibit activity at dopamine receptors (D2 and D3), which are crucial in the treatment of neurodegenerative disorders such as Parkinson's disease and schizophrenia. For example, certain THIQ analogs have demonstrated biased agonism towards G protein signaling pathways over β-arrestin recruitment .
- Antimicrobial Activity : Some THIQ derivatives have shown promising antimicrobial properties against various pathogens. Their mechanism often involves disrupting bacterial cell membranes or inhibiting specific enzymatic pathways critical for microbial survival .
- Neuroprotective Effects : Research suggests that these compounds may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Study on Antimicrobial Efficacy
A study focused on the antimicrobial activity of various THIQ derivatives, including methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
Neuropharmacological Assessment
In a neuropharmacological study assessing the effects of THIQ compounds on dopamine receptor modulation, methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride was evaluated for its potential as a treatment for Parkinson's disease. The compound exhibited selective binding to D2 receptors with an EC50 value of approximately 12 nM, indicating strong potency in receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
